4,7-Dioxaspiro[2.4]hept-1-ene
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Overview
Description
4,7-Dioxaspiro[24]hept-1-ene is a spiro compound characterized by a unique bicyclic structure where two oxygen atoms are incorporated into a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxaspiro[2.4]hept-1-ene typically involves cyclization reactions. One common method is the reaction of diols with ketones under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,2-diol with a ketone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxaspiro[2.4]hept-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols .
Scientific Research Applications
4,7-Dioxaspiro[2.4]hept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Dioxaspiro[2.4]hept-1-ene involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a different ring size and structure.
1,6-Dioxaspiro[4.4]nonane: Similar in structure but with a different ring configuration.
Uniqueness
4,7-Dioxaspiro[2.4]hept-1-ene is unique due to its specific ring size and the presence of two oxygen atoms within the spirocyclic structure. This gives it distinct chemical properties and reactivity compared to other spiro compounds .
Properties
CAS No. |
21251-54-7 |
---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
4,7-dioxaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C5H6O2/c1-2-5(1)6-3-4-7-5/h1-2H,3-4H2 |
InChI Key |
FPXMHKQMBQDQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=C2 |
Origin of Product |
United States |
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